molecular formula C18H16N2O2 B2771951 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956261-61-3

1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2771951
CAS No.: 956261-61-3
M. Wt: 292.338
InChI Key: CNMSAXVNISBLFH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with a complex structure, featuring a benzyl group, a methoxyphenyl group, and a pyrazole ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(2-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-10-6-5-9-16(17)18-15(13-21)12-20(19-18)11-14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSAXVNISBLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylhydrazine with 2-methoxybenzaldehyde to form the corresponding hydrazone, followed by cyclization to yield the pyrazole ring. The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, specific catalysts, and solvents to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Synthesis Example

A common synthesis route involves the reaction of 1-benzyl-1H-pyrazole with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically include heating in solvents like acetonitrile or ethanol, with yields varying based on the specific experimental setup.

Biological Activities

The compound demonstrates a range of biological activities that make it significant for pharmaceutical research. Notable applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibit potent antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds synthesized from this base structure were tested against standard antibiotics, revealing comparable or superior efficacy in some cases .
  • Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cell cycle progression. For example, derivatives have been evaluated for their antiproliferative effects on human cancer cell lines, showing promising results .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of pyrazole derivatives, including this compound. They have been tested in models like carrageenan-induced paw edema in rats, where they exhibited significant anti-inflammatory activity compared to standard drugs like indomethacin .

Case Study 1: Antibacterial Screening

In a study conducted by Dongamanti et al., a series of pyrazole derivatives were synthesized and screened for antibacterial activity. The compounds demonstrated significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Case Study 2: Antiproliferative Activity

A library of pyrazole derivatives was prepared to evaluate their antiproliferative activity against various cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly increased cytotoxicity, making these compounds potential candidates for further development in cancer therapeutics .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntibacterialStaphylococcus aureus
This compoundAnticancerHeLa (cervical cancer)
This compoundAnti-inflammatoryCarrageenan-induced edema model

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:

    1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can affect its reactivity and applications.

    1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-yl]acrylic acid:

Biological Activity

1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound recognized for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a benzyl group and a methoxyphenyl group. Its molecular formula is C18H17N2OC_{18}H_{17}N_2O with a molecular weight of approximately 292.33 g/mol . It typically appears as a white to light yellow solid with a melting point between 44.0 to 48.0 °C and is soluble in methanol.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenylhydrazine with substituted acetophenones . This method has been shown to yield high purity and yield of the target compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness in disrupting bacterial cell membranes and inhibiting key metabolic enzymes. The compound's unique structure allows it to interact with biological targets, potentially affecting signaling pathways related to inflammation and infection.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds, including this compound, possess notable anticancer properties . Studies have reported its ability to inhibit the growth of several cancer cell lines, such as:

Cancer Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)26.00

The compound has shown potential in inducing apoptosis in cancer cells and modulating pathways involved in tumor progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it may disrupt bacterial cell membranes or inhibit enzymes crucial for bacterial survival. In cancer therapy, it appears to affect pathways related to cell proliferation and apoptosis by binding to proteins involved in these processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Antitumor Studies : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines, highlighting the potential of compounds similar to this compound as anticancer agents .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression and inflammation, indicating promising interactions that warrant further investigation .

Q & A

Q. What are the established synthetic routes for 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 5-chloro-pyrazole intermediates react with substituted phenols under basic conditions (e.g., K₂CO₃ in refluxing ethanol) to introduce aryloxy groups at the 3-position . The Vilsmeier-Haack reaction is another method, using POCl₃ and DMF to form the carbaldehyde group . Solvent choice (polar aprotic vs. protic) and temperature (reflux vs. ambient) critically impact reaction efficiency. Yields range from 50–85%, with impurities managed via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between the benzyl and methoxyphenyl groups, critical for understanding steric effects .
  • IR : Confirms aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or methoxyphenyl groups) alter biological activity?

Comparative studies of analogs show that electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity, while bulkier substituents reduce bioavailability due to steric hindrance . For example, replacing 2-methoxyphenyl with 4-bromophenyl increases antibacterial potency (MIC: 2 µg/mL vs. 8 µg/mL) but decreases solubility .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. For instance, discrepancies in COX-2 inhibition can be addressed by:

  • Standardizing assay protocols (e.g., uniform DMSO concentration ≤1%).
  • Using isoform-specific inhibitors as controls.
  • Validating results via molecular docking to compare binding affinities across isoforms .

Q. How can computational methods (e.g., DFT, molecular dynamics) optimize the compound’s drug-likeness?

  • DFT : Predicts electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) to guide substituent selection for redox stability .
  • Molecular docking : Identifies key interactions (e.g., hydrogen bonding with Thr513 in HIV-1 protease) to prioritize analogs for synthesis .
  • ADMET models : Forecast logP (~2.8) and CYP450 metabolism to reduce toxicity risks .

Q. What role does the methoxy group play in the compound’s photophysical properties for material science applications?

The 2-methoxyphenyl group enhances fluorescence quantum yield (Φ = 0.42) via electron-donating effects, making the compound a candidate for OLEDs. Substituent position matters: 4-methoxy analogs show redshifted emission (λem = 480 nm vs. 450 nm for 2-methoxy) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Stability studies recommend:

  • Storing in anhydrous DMSO or acetonitrile at –20°C to prevent aldehyde oxidation.
  • Avoiding protic solvents (e.g., MeOH), which accelerate degradation (t₁/₂ < 30 days vs. >180 days in DMSO) .

Methodological Guidance

Q. What purification techniques are optimal for isolating high-purity this compound?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of aldehyde byproducts.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (melting point 128–130°C) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., –OCH₃ → –CF₃, –NO₂).
  • Step 2 : Test against a panel of targets (e.g., kinases, microbial strains).
  • Step 3 : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, π) with activity .

Q. What are best practices for evaluating cytotoxicity in cell-based assays?

  • Use MTT/WST-1 assays with HEK-293 and HepG2 cells, normalizing data to positive controls (e.g., doxorubicin).
  • Include a solubility control (e.g., 0.1% Tween-80) to distinguish cytotoxicity from precipitation artifacts .

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